molecular formula C24H25N3O2 B2725469 6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2380034-81-9

6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2725469
CAS No.: 2380034-81-9
M. Wt: 387.483
InChI Key: HMGNHYBEEBUWFI-UHFFFAOYSA-N
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Description

The compound “6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one” is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination and serves as a basic building block for making a protein degrader library .


Molecular Structure Analysis

The empirical formula of the compound is C16H21N3O2 . The molecular weight is 287.36 (free base basis) . The SMILES string representation of the molecule is O=C1NC(C(NC2=CC=C(C=C2)C3CCNCC3)CC1)=O .


Chemical Reactions Analysis

The compound is used in the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .


Physical and Chemical Properties Analysis

The compound is a powder with a quality level of 100 and an assay of ≥95% . It should be stored at a temperature of 2-8°C .

Mechanism of Action

The compound is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs . PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural protein degradation machinery .

Safety and Hazards

The compound is classified as a combustible solid . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

Future Directions

The compound is a basic building block for making a protein degrader library . It has potential applications in the development of new drugs, especially in the field of targeted protein degradation . The impact of linker length on the activity of PROTACs is a potential area of future research .

Properties

IUPAC Name

6-phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-23(13-11-19-7-3-1-4-8-19)26-17-15-21(16-18-26)27-24(29)14-12-22(25-27)20-9-5-2-6-10-20/h1-10,12,14,21H,11,13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGNHYBEEBUWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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